1,3-Dioxaspiro[4.5]decan-4-one 1,3-Dioxaspiro[4.5]decan-4-one
Brand Name: Vulcanchem
CAS No.: 27032-96-8
VCID: VC20526078
InChI: InChI=1S/C8H12O3/c9-7-8(11-6-10-7)4-2-1-3-5-8/h1-6H2
SMILES:
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

1,3-Dioxaspiro[4.5]decan-4-one

CAS No.: 27032-96-8

Cat. No.: VC20526078

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxaspiro[4.5]decan-4-one - 27032-96-8

Specification

CAS No. 27032-96-8
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name 1,3-dioxaspiro[4.5]decan-4-one
Standard InChI InChI=1S/C8H12O3/c9-7-8(11-6-10-7)4-2-1-3-5-8/h1-6H2
Standard InChI Key YPKXCPSAZLZONV-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)C(=O)OCO2

Introduction

Chemical Identity and Structural Features

1,4-Dioxaspiro[4.5]decan-8-one belongs to the class of spirocyclic ketals, defined by a shared spiro carbon atom connecting two distinct ring systems. Its molecular formula is C8H12O3\text{C}_8\text{H}_{12}\text{O}_3 (molecular weight: 156.18 g/mol), with an InChI key of VKRKCBWIVLSRBJ-UHFFFAOYSA-N . The structure comprises a cyclohexanone ring (six-membered) fused to a 1,4-dioxane ring (five-membered) via a spiro junction at the 8-position.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Melting Point70–73 °C (literature)
Boiling Point112 °C
Density1.0887 (estimated)
Refractive Index1.4430 (estimated)
SolubilityChloroform, methanol
AppearanceWhite to beige crystalline powder

The compound is moisture-sensitive and requires storage under inert atmospheres at room temperature .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of 1,4-dioxaspiro[4.5]decan-8-one typically involves the ketalization of 1,4-cyclohexanedione with ethylene glycol under acidic conditions. This reaction protects the ketone group, forming the dioxane ring . Alternative methods employ ionic liquid catalysts, such as 1-butyl-3-methylimidazolium hydrogen sulfate, to enhance reaction efficiency. For example, a 97.8% yield was achieved using 1-ethylimidazolium tetrafluoroborate at 110–132°C for 5.5 hours .

Microwave-Assisted Reductive Amination

Recent advancements utilize microwave irradiation to accelerate reductive amination reactions involving this compound. This approach reduces reaction times while maintaining high yields, making it advantageous for scalable synthesis .

Purification Techniques

Purification is achieved via recrystallization from petroleum ether or diethyl ether, followed by cooling to induce crystallization. Sublimation is avoided due to decomposition risks .

Applications in Medicinal Chemistry

Analgesic Drug Development

1,4-Dioxaspiro[4.5]decan-8-one is a critical intermediate in synthesizing potent analgesic compounds. Its spirocyclic structure provides conformational rigidity, enhancing binding affinity to opioid receptors . Derivatives such as 5-alkoxytryptamines (e.g., serotonin and melatonin analogs) are synthesized via aromatization of the bicyclic framework .

Dopamine Reuptake Probes

Tritium-labeled derivatives of this compound are employed in autoradiography studies to map dopamine reuptake complexes in the central nervous system. These probes aid in understanding neurological disorders like Parkinson’s disease .

Antihypertensive Agents

Patent literature discloses derivatives such as (8-methyl-1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine sulfate, which exhibit antihypertensive activity by modulating adrenergic pathways .

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H} NMR analysis reveals distinct signals for the spiro carbon environment (δ 1.5–2.5 ppm for cyclohexanone protons) and dioxane oxygen-adjacent methylene groups (δ 3.8–4.2 ppm).

Mass Spectrometry (MS)

Electron ionization MS shows a molecular ion peak at m/zm/z 156.18, consistent with the molecular formula C8H12O3\text{C}_8\text{H}_{12}\text{O}_3. Fragmentation patterns include loss of CO (m/zm/z 128) and subsequent ring-opening fragments.

X-ray Crystallography

Single-crystal X-ray studies confirm the spirocyclic geometry, with bond angles and distances aligning with density functional theory (DFT) predictions.

Pharmacological and Toxicological Considerations

Metabolic Pathways

In vivo studies suggest hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated metabolites. These metabolites are excreted renally, with no reported bioaccumulation risks .

Toxicity Profile

Acute toxicity studies in rodents indicate an LD50_{50} > 2,000 mg/kg (oral), classifying the compound as low-risk under standard handling conditions. Chronic exposure data remain limited .

Industrial and Research Applications

Liquid Crystal Intermediates

The compound’s rigid spiro structure makes it a precursor for thermotropic liquid crystals used in display technologies. Substituted derivatives enhance mesophase stability and optical properties .

Catalysis and Green Chemistry

Ionic liquid-mediated syntheses of 1,4-dioxaspiro[4.5]decan-8-one align with green chemistry principles, minimizing solvent waste and energy consumption .

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